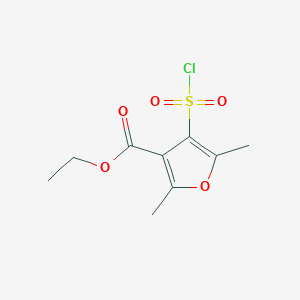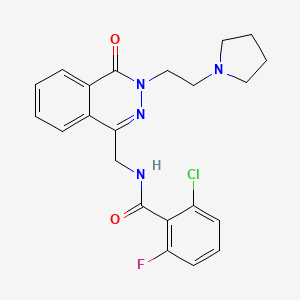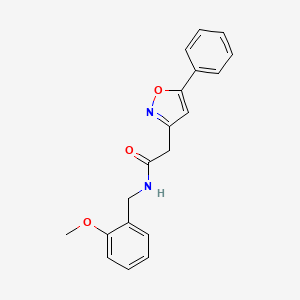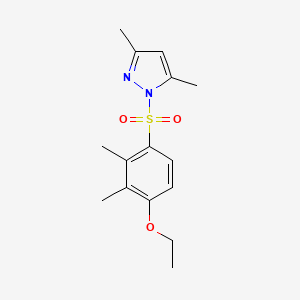
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is an organic compound that belongs to the class of furoates It contains a furan ring substituted with ethyl, chlorosulphonyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate typically involves the chlorosulphonylation of ethyl 2,5-dimethyl-3-furoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulphonyl group. Common reagents used in this synthesis include chlorosulfonic acid and a suitable base to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulphonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulphonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulphonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-dimethyl-3-furoate: Lacks the chlorosulphonyl group, making it less reactive in certain chemical transformations.
4-(Chlorosulphonyl)-2,5-dimethylfuran: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is unique due to the presence of both the chlorosulphonyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-4-14-9(11)7-5(2)15-6(3)8(7)16(10,12)13/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQUCBSIFLMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)

![6-Cyclopropyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2911675.png)
amine](/img/structure/B2911681.png)
![6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B2911682.png)
![3-(4-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2911683.png)
![2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol](/img/structure/B2911684.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2911688.png)
![N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide](/img/structure/B2911690.png)
![Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B2911691.png)
